molecular formula C11H17NO2 B12776398 (-)-2,5-Dimethoxyamphetamine CAS No. 58993-81-0

(-)-2,5-Dimethoxyamphetamine

Cat. No.: B12776398
CAS No.: 58993-81-0
M. Wt: 195.26 g/mol
InChI Key: LATVFYDIBMDBSY-MRVPVSSYSA-N
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Description

(-)-2,5-Dimethoxyamphetamine: is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-methylamphetamine.

Preparation Methods

The synthesis of (-)-2,5-Dimethoxyamphetamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.

    Formation of the Intermediate: The benzaldehyde is then subjected to a condensation reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.

    Reduction: The nitrostyrene is reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.

    Final Step: The phenethylamine is then methylated to produce this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

(-)-2,5-Dimethoxyamphetamine: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(-)-2,5-Dimethoxyamphetamine: has been studied extensively in various scientific fields:

    Chemistry: It serves as a model compound for studying the structure-activity relationship of phenethylamines.

    Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: While not used therapeutically, it provides insights into the mechanisms of hallucinogenic drugs.

Mechanism of Action

The primary mechanism of action of (-)-2,5-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including the phosphoinositide pathway.

Comparison with Similar Compounds

(-)-2,5-Dimethoxyamphetamine: is similar to other hallucinogenic compounds such as:

    Mescaline: Both have methoxy groups, but mescaline has an additional methoxy group at the 3-position.

    2,5-Dimethoxy-4-methylamphetamine: This compound has a methyl group at the 4-position, which alters its pharmacological profile.

    2,5-Dimethoxy-4-iodoamphetamine: The presence of an iodine atom at the 4-position significantly changes its potency and effects.

The uniqueness of This compound lies in its specific substitution pattern and its distinct pharmacological effects compared to its analogs.

Properties

CAS No.

58993-81-0

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-1-(2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1

InChI Key

LATVFYDIBMDBSY-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)OC)OC)N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N

Origin of Product

United States

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